(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone
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Overview
Description
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone: is a synthetic organic compound that features a benzo[d]thiazole moiety linked to an azetidine ring, which is further connected to a difluorophenyl group
Scientific Research Applications
Chemistry
In chemistry, (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also serve as an intermediate in the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
While the specific mechanism of action for “(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone” is not mentioned in the retrieved papers, benzothiazole derivatives have been studied for their anti-tubercular activity . They have shown inhibitory concentrations against M. tuberculosis .
Future Directions
Benzothiazole derivatives, including “(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone”, present a promising area for future research due to their potential biological activities . Further studies could explore their potential applications in medical and pharmaceutical fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone typically involves multiple steps:
Formation of Benzo[d]thiazole Derivative: The benzo[d]thiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine-1-carboxylates or azetidine-1-sulfonates.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[d]thiazole or difluorophenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone: Similar structure with a chlorothiophene group instead of a difluorophenyl group.
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-methoxyphenyl)methanone: Contains a methoxyphenyl group, offering different electronic properties.
Uniqueness
The presence of the difluorophenyl group in (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone imparts unique electronic and steric properties, potentially enhancing its biological activity and stability compared to similar compounds. The difluorophenyl group can influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2S/c18-12-6-5-10(7-13(12)19)16(22)21-8-11(9-21)23-17-20-14-3-1-2-4-15(14)24-17/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGUXDSXWKBTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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